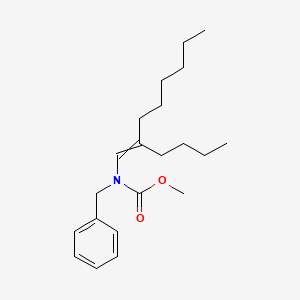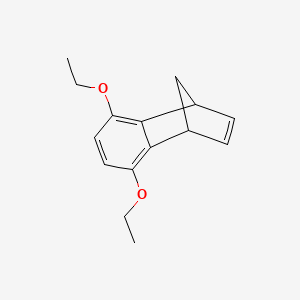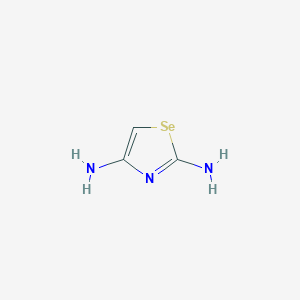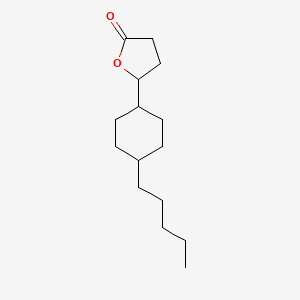![molecular formula C38H25N B14201116 N-([1,1'-Biphenyl]-3-yl)-N-phenylperylen-3-amine CAS No. 847253-70-7](/img/structure/B14201116.png)
N-([1,1'-Biphenyl]-3-yl)-N-phenylperylen-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-([1,1’-Biphenyl]-3-yl)-N-phenylperylen-3-amine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a biphenyl group and a perylene moiety, which are connected through an amine linkage. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-3-yl)-N-phenylperylen-3-amine typically involves the coupling of a biphenyl derivative with a perylene derivative under specific reaction conditions. One common method involves the use of palladium-catalyzed amination reactions. The reaction is carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction mixture is heated to a specific temperature, usually around 100-120°C, for several hours to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of N-([1,1’-Biphenyl]-3-yl)-N-phenylperylen-3-amine may involve large-scale palladium-catalyzed coupling reactions. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
N-([1,1’-Biphenyl]-3-yl)-N-phenylperylen-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or hydroamines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are used. The reactions are conducted under mild to moderate conditions.
Substitution: Reagents like halogens, alkyl halides, or nitrating agents are used for substitution reactions. The conditions vary depending on the type of substitution desired.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of N-([1,1’-Biphenyl]-3-yl)-N-phenylperylen-3-amine. These products can have different physical and chemical properties, making them useful for various applications.
科学研究应用
N-([1,1’-Biphenyl]-3-yl)-N-phenylperylen-3-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. It is also studied for its photophysical and photochemical properties.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial, anticancer, or antioxidant properties.
Medicine: Research is conducted to explore the compound’s potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of N-([1,1’-Biphenyl]-3-yl)-N-phenylperylen-3-amine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, it may inhibit the activity of certain enzymes or modulate the function of specific receptors, resulting in therapeutic or biological outcomes.
相似化合物的比较
Similar Compounds
- N-([1,1’-Biphenyl]-4-yl)-N-phenylperylen-3-amine
- N-([1,1’-Biphenyl]-2-yl)-N-phenylperylen-3-amine
- N-([1,1’-Biphenyl]-3-yl)-N-phenylperylen-2-amine
Uniqueness
N-([1,1’-Biphenyl]-3-yl)-N-phenylperylen-3-amine is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. The position of the biphenyl group and the perylene moiety influences the compound’s reactivity, stability, and potential applications. This uniqueness makes it a valuable compound for various scientific and industrial purposes.
属性
CAS 编号 |
847253-70-7 |
|---|---|
分子式 |
C38H25N |
分子量 |
495.6 g/mol |
IUPAC 名称 |
N-phenyl-N-(3-phenylphenyl)perylen-3-amine |
InChI |
InChI=1S/C38H25N/c1-3-11-26(12-4-1)28-15-7-18-30(25-28)39(29-16-5-2-6-17-29)36-24-23-34-32-20-9-14-27-13-8-19-31(37(27)32)33-21-10-22-35(36)38(33)34/h1-25H |
InChI 键 |
CRSMMMSYVJIHID-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N(C3=CC=CC=C3)C4=CC=C5C6=CC=CC7=C6C(=CC=C7)C8=C5C4=CC=C8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(5-Methylpyridin-2-yl)-N'-[(pyridin-2-yl)methyl]thiourea](/img/structure/B14201045.png)
![N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine](/img/structure/B14201047.png)
![N-([1,1'-Biphenyl]-4-yl)-7-bromo-N-phenylphenanthren-2-amine](/img/structure/B14201048.png)




![2-[4-(3,4-Dichlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B14201084.png)


![1-{2,3-Bis[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14201095.png)


